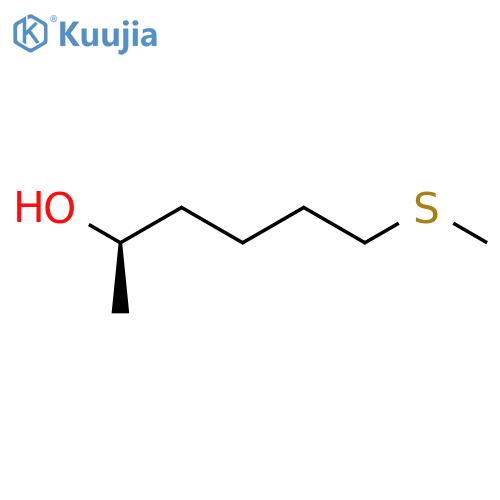Cas no 2227914-73-8 ((2R)-6-(methylsulfanyl)hexan-2-ol)

(2R)-6-(methylsulfanyl)hexan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-6-(methylsulfanyl)hexan-2-ol
- 2227914-73-8
- EN300-1807448
-
- インチ: 1S/C7H16OS/c1-7(8)5-3-4-6-9-2/h7-8H,3-6H2,1-2H3/t7-/m1/s1
- InChIKey: OTEOOCUCYCVVSY-SSDOTTSWSA-N
- ほほえんだ: S(C)CCCC[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 148.09218630g/mol
- どういたいしつりょう: 148.09218630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 56.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
(2R)-6-(methylsulfanyl)hexan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1807448-0.5g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1807448-5.0g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1807448-2.5g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1807448-0.1g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1807448-1.0g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1807448-0.25g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1807448-0.05g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1807448-5g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 5g |
$4475.0 | 2023-09-19 | ||
| Enamine | EN300-1807448-10g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 10g |
$6635.0 | 2023-09-19 | ||
| Enamine | EN300-1807448-10.0g |
(2R)-6-(methylsulfanyl)hexan-2-ol |
2227914-73-8 | 10g |
$6635.0 | 2023-06-02 |
(2R)-6-(methylsulfanyl)hexan-2-ol 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
(2R)-6-(methylsulfanyl)hexan-2-olに関する追加情報
Exploring the Properties and Applications of (2R)-6-(methylsulfanyl)hexan-2-ol (CAS No. 2227914-73-8)
The compound (2R)-6-(methylsulfanyl)hexan-2-ol (CAS No. 2227914-73-8) is a chiral alcohol derivative with a unique structural framework, combining a hydroxyl group with a methylsulfanyl moiety. This molecular configuration grants it distinct chemical and physical properties, making it a subject of interest in pharmaceutical, fragrance, and specialty chemical industries. Its chiral center at the 2-position and the presence of a thioether group contribute to its versatility in synthetic applications.
In recent years, the demand for chiral building blocks like (2R)-6-(methylsulfanyl)hexan-2-ol has surged, driven by the growing emphasis on enantioselective synthesis in drug development. Researchers are particularly intrigued by its potential as an intermediate for flavor and fragrance compounds, where subtle structural variations can significantly alter sensory profiles. The methylsulfanyl group, for instance, is known to impart sulfurous or tropical notes, making it valuable in high-end perfumery.
From a synthetic chemistry perspective, the hexan-2-ol backbone of this compound offers a balance between lipophilicity and reactivity. Its hydroxyl group can be further functionalized through esterification or oxidation, while the thioether linkage provides stability against radical reactions. These traits align with current trends in green chemistry, as the compound’s modular design reduces waste in multi-step syntheses. Analytical techniques like HPLC chiral separation and NMR spectroscopy are critical for verifying its enantiopurity, a key quality parameter for end-users.
The industrial applications of CAS No. 2227914-73-8 extend to agrochemicals, where its structural motifs appear in bioactive molecules. Notably, the methylsulfanyl group is a common pharmacophore in crop protection agents, enhancing binding affinity to biological targets. This has sparked interest in its use for developing sustainable pesticides with lower environmental persistence. Additionally, its compatibility with biocatalytic transformations positions it as a candidate for enzyme-mediated synthesis, a hot topic in biomanufacturing research.
In the realm of material science, (2R)-6-(methylsulfanyl)hexan-2-ol has been explored as a monomer for functional polymers. The thioether group can act as a ligand for metal coordination, enabling the creation of hybrid materials with tailored conductivity or catalytic properties. Such innovations resonate with the rising demand for smart materials in electronics and energy storage. Furthermore, its potential role in self-assembling nanostructures is under investigation, leveraging its amphiphilic character.
Safety and handling of CAS No. 2227914-73-8 follow standard protocols for organosulfur compounds. While not classified as hazardous, proper ventilation and personal protective equipment are recommended during handling. Its low volatility and moderate water solubility simplify storage conditions, though compatibility with oxidizers should be assessed. These practical considerations are frequently queried in chemical databases and supplier FAQs, reflecting user concerns about workplace safety.
Market analysts note increasing procurement of (2R)-6-(methylsulfanyl)hexan-2-ol by contract research organizations (CROs) specializing in asymmetric synthesis. The compound’s scalability and cost-effectiveness compared to analogous chiral alcohols make it attractive for kilo-lab production. Suppliers often highlight its availability in both research-grade and GMP-grade specifications, catering to diverse sector needs—a detail emphasized in B2B chemical platforms.
Future research directions may explore its utility in click chemistry or as a precursor for bioorthogonal reactions, given the reactivity of its functional groups. As the scientific community prioritizes atom economy and catalytic efficiency, this compound’s design principles align well with these goals. Collaborative studies between academia and industry could unlock novel applications, particularly in targeted drug delivery systems where chirality plays a decisive role.
2227914-73-8 ((2R)-6-(methylsulfanyl)hexan-2-ol) 関連製品
- 851802-79-4(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2680659-02-1(2-(2,2,2-trifluoroacetamido)-2-3-(trifluoromethyl)phenylacetic acid)
- 1803690-63-2(Methyl 2-(aminomethyl)-5-(difluoromethyl)pyridine-4-carboxylate)
- 2680585-48-0(2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)
- 1807246-58-7(Methyl 4-cyano-2-ethyl-6-mercaptophenylacetate)
- 1807271-70-0(3-Chloro-6-phenylpyridine-2-sulfonyl chloride)
- 17826-05-0(5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)
- 2228189-76-0(3,3-difluoro-3-2-(trifluoromethyl)pyridin-3-ylpropan-1-ol)
- 234432-88-3(PCB 54-13C12)
- 1311313-85-5(5-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one)


